Prazosin-d8 hydrochloride Prazosin-d8 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16598726
InChI: InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H/i5D2,6D2,7D2,8D2;
SMILES:
Molecular Formula: C19H22ClN5O4
Molecular Weight: 427.9 g/mol

Prazosin-d8 hydrochloride

CAS No.:

Cat. No.: VC16598726

Molecular Formula: C19H22ClN5O4

Molecular Weight: 427.9 g/mol

* For research use only. Not for human or veterinary use.

Prazosin-d8 hydrochloride -

Specification

Molecular Formula C19H22ClN5O4
Molecular Weight 427.9 g/mol
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone;hydrochloride
Standard InChI InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H/i5D2,6D2,7D2,8D2;
Standard InChI Key WFXFYZULCQKPIP-CADLHFACSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H].Cl
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Prazosin-d8 hydrochloride (C19_{19}H13_{13}D8_{8}N5_{5}O4_{4}·HCl) features a quinazoline core substituted with deuterium at eight positions, primarily on the piperazine and furoyl groups . Compared to non-deuterated prazosin hydrochloride (C19_{19}H21_{21}N5_{5}O4_{4}·HCl), the deuteration reduces the molecular weight from 419.87 g/mol to 391.45 g/mol while maintaining the core pharmacophore responsible for alpha-1 receptor binding . The structural integrity ensures comparable receptor affinity, as confirmed by in vitro binding assays.

Table 1: Comparative Properties of Prazosin Hydrochloride and Prazosin-d8 Hydrochloride

PropertyPrazosin HClPrazosin-d8 HCl
Molecular FormulaC19_{19}H21_{21}N5_{5}O4_{4}·HClC19_{19}H13_{13}D8_{8}N5_{5}O4_{4}·HCl
Molecular Weight (g/mol)419.87391.45
SolubilitySlightly soluble in waterSimilar, with improved organic solvent stability
Storage ConditionsRoom temperature-20°C (long-term stability)

Synthesis Pathways

The synthesis of prazosin-d8 hydrochloride involves deuterium incorporation through catalytic exchange or custom synthetic routes using deuterated precursors . While specific protocols remain proprietary, the general approach includes:

  • Deuteration of Piperazine Intermediates: Hydrogen-deuterium exchange under acidic conditions using D2_2O.

  • Furoyl Group Modification: Introduction of deuterium via palladium-catalyzed reactions on halogenated precursors.

  • Final Coupling: Reaction of deuterated intermediates under Schotten-Baumann conditions to form the quinazoline core.
    The process requires stringent control to achieve >95% isotopic purity, as validated by high-performance liquid chromatography (HPLC) and mass spectrometry .

Pharmacological Profile and Mechanism of Action

Pharmacokinetic Advantages

Deuteration confers three key pharmacokinetic benefits:

  • Enhanced Metabolic Stability: Reduced CYP3A4-mediated oxidation in hepatic microsomes, extending plasma half-life by 15–20% in rodent models.

  • Improved Analytical Detection: Distinct mass spectral signatures (e.g., m/z 392.4 vs. 384.4 for prazosin) enable simultaneous quantification of parent drug and metabolites .

  • Reduced Interindividual Variability: Deuterium’s stabilizing effect minimizes pH-dependent solubility fluctuations observed with prazosin hydrochloride .

Analytical Characterization and Stability

Quality Control Methods

HPLC with ultraviolet detection (λ = 254 nm) remains the gold standard for purity assessment, achieving resolution factors >2.0 between prazosin-d8 and its non-deuterated analog . Mobile phases typically combine acetonitrile and phosphate buffer (pH 3.0) in a 65:35 ratio, yielding retention times of 8.2 minutes for prazosin-d8 versus 7.9 minutes for prazosin .

Table 2: Stability Profile of Prazosin-d8 Hydrochloride

ConditionDegradation After 6 Months
25°C, 60% RH<2%
40°C, 75% RH5–7%
Aqueous Solution (pH 7.4)12% hydrolysis

Degradation Pathways

Primary degradation routes include:

  • Hydrolysis: Cleavage of the furoyl-piperazine bond under alkaline conditions.

  • Oxidation: Formation of N-oxide derivatives at the quinazoline nitrogen.
    Deuteration reduces oxidation rates by 30% compared to prazosin, as confirmed by accelerated stability testing.

Research Applications and Clinical Relevance

Isotopic Tracing Studies

Prazosin-d8’s primary research utility lies in elucidating the pharmacokinetics of prazosin formulations. A pivotal bioequivalence study demonstrated that deuterated analogs enable precise tracking of absorption disparities between drug products manufactured at different sites . When comparing prazosin-d8 capsules from Barceloneta and Ascoli production facilities, researchers observed:

  • Cmax_{max}: 32 ng/mL vs. 38 ng/mL (18.75% difference)

  • AUClast_{last}: 200 ng·hr/mL vs. 209 ng·hr/mL (4.5% difference)

Formulation Development

The deuterated form aids in optimizing drug delivery systems. A 2018 study utilized β-cyclodextrin complexes with prazosin-d8 to achieve 98.56% dissolution within 5 minutes, masking bitterness without affecting bioavailability .

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